molecular formula C10H10BrN B7978953 4-Bromo-1-ethyl-1H-indole

4-Bromo-1-ethyl-1H-indole

Cat. No.: B7978953
M. Wt: 224.10 g/mol
InChI Key: ZAYNZVWIRUKCAA-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-indole (Molecular Formula: C₁₀H₁₀BrN) is a brominated indole derivative characterized by an ethyl group at the 1-position and a bromine atom at the 4-position of the indole ring. Its structural identity is confirmed by SMILES notation CCN1C=CC2=C1C=CC=C2Br and InChIKey ZAYNZVWIRUKCAA-UHFFFAOYSA-N . The compound exhibits a predicted collision cross-section (CCS) of 142.0 Ų for the [M+H]+ adduct, which is critical for its analysis in mass spectrometry .

Properties

IUPAC Name

4-bromo-1-ethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNZVWIRUKCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312429
Record name 4-Bromo-1-ethyl-1H-indole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-88-6
Record name 4-Bromo-1-ethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194375-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Bromo-1-ethyl-1H-indole
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URL https://comptox.epa.gov/dashboard/DTXSID301312429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-ethyl-1H-indole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-indole typically involves the bromination of 1-ethyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where 1-ethyl-1H-indole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form different oxidation products.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the indole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-1-ethyl-1H-indole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its potential applications include:

  • Inhibitors of Glycogen Synthase Kinase-3 (GSK-3) : The compound has been identified as a potential inhibitor of GSK-3, an enzyme involved in numerous cellular processes including cell proliferation and apoptosis. By modulating this enzyme's activity, this compound can influence pathways related to cancer and neurodegenerative diseases.
  • Anticancer Agents : Studies have demonstrated the compound's antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. For instance, it exhibited an IC50 value of 33 nM, indicating significant inhibition of cell growth comparable to established chemotherapeutic agents .

Biological Studies

The biological activities of this compound have been extensively investigated, highlighting its potential as:

  • Antiviral and Antimicrobial Agent : Research indicates that this compound may possess antiviral and antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Chemical Biology Tool : It is utilized as a tool compound for studying various biological pathways and molecular targets, aiding in the understanding of complex biological systems .

Chemical Reactions and Synthesis

The compound is involved in various chemical reactions, enhancing its utility in synthetic organic chemistry:

Reaction Type Description
Substitution Reactions The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions The indole ring can be oxidized to form different oxidation products.
Reduction Reactions The compound can undergo reduction reactions to modify its structure further.

Common reagents used include sodium methoxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Material Science

In addition to its pharmaceutical applications, this compound is explored for developing new materials with specific properties. Its unique structural features allow for the creation of organic electronic materials that can be utilized in various industrial applications .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 cells, demonstrating its potential as a lead compound for developing new anticancer therapies.

Compound Cell Line IC50 (nM)
This compoundMCF-7 (Breast)33
CA-4MCF-7 (Breast)3.9

This comparison illustrates the promising activity of this compound relative to established agents .

Case Study: Mechanism of Action

Research has shown that the mechanism of action involves the inhibition of GSK-3, leading to altered signaling pathways that affect cell survival and proliferation. This insight is crucial for understanding how modifications to indole derivatives can enhance their therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. By inhibiting GSK-3, this compound can modulate signaling pathways related to cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 4-bromo-1-ethyl-1H-indole and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Physical/Chemical Data Reference
This compound C₁₀H₁₀BrN 1-ethyl, 4-bromo 224.06 Predicted CCS ([M+H]+): 142.0 Ų
4-Bromo-7-methyl-1H-indole C₉H₈BrN 7-methyl, 4-bromo 210.07 CAS: 936092-87-4; InChIKey: FEMJIOSKNKIMBM
6-Bromo-4-fluoro-1H-indole C₈H₅BrFN 6-bromo, 4-fluoro 214.03 XLogP3: 2.8; Topological PSA: 15.8 Ų
4-Bromo-6-nitro-1H-indole C₈H₅BrN₂O₂ 4-bromo, 6-nitro 241.04 Limited solubility/melting point data
4-Bromo-1-(3,4-difluorobenzyl)-1H-indole C₁₅H₁₀BrF₂N 1-(3,4-difluorobenzyl), 4-bromo 322.15 No reported melting/boiling points
4-Bromo-1H-indole (parent) C₈H₆BrN Unsubstituted NH at 1-position 196.05 Common precursor for alkylation reactions

Key Observations :

  • Substituent Effects : The ethyl group at the 1-position in this compound enhances steric bulk compared to smaller substituents (e.g., methyl in 4-bromo-7-methyl-1H-indole) or electron-withdrawing groups (e.g., nitro in 4-bromo-6-nitro-1H-indole). This may influence solubility and reactivity in cross-coupling reactions .
  • Aromatic vs. Aliphatic Substituents : Bulky aromatic substituents (e.g., 3,4-difluorobenzyl in ) increase molecular weight and may reduce bioavailability compared to aliphatic chains like ethyl .
Alkylation Strategies
  • 4-Bromo-1-(2-methoxyethyl)-1H-indole : Prepared similarly using 2-methoxyethyl bromide, yielding a molecular weight of 254.12 g/mol .
  • Ethyl 4-bromo-1H-indole-2-carboxylate : Demonstrates the use of ester-functionalized alkylating agents, achieving a similarity index of 0.92 to the target compound .
Click Chemistry for Triazole Derivatives

Compounds like 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 50% with PEG-400/DMF as solvent . In contrast, 5-bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9a) achieves 46% yield under similar conditions, highlighting substituent-dependent efficiency .

Analytical and Spectroscopic Data

  • NMR Profiles :

    • This compound: Expected ¹H NMR signals include δ ~1.4 ppm (ethyl CH₃), δ ~3.8–4.2 ppm (N-CH₂), and aromatic protons at δ 6.5–7.5 ppm .
    • 5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9d): Shows distinct aromatic signals at δ 7.23 (m, 3H) and fluorophenyl resonance at δ -114.65 in ¹⁹F NMR .
  • Mass Spectrometry :

    • This compound: Predicted m/z for [M+H]+ is 224.00694 .
    • Triazole derivatives (e.g., 9c, 9a): Exhibit higher m/z values (~397–427) due to extended substituents .

Biological Activity

4-Bromo-1-ethyl-1H-indole is a substituted indole compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ethyl group attached to the indole ring. This structural modification can influence its biological activity by altering its interactions with biological targets.

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to modulate cellular pathways involved in cancer proliferation and apoptosis. Research indicates that compounds within this class can act as inhibitors of key proteins involved in cell survival, such as Mcl-1 (myeloid cell leukemia 1), which is crucial for the survival of cancer cells.

Antiproliferative Activity

In Vitro Studies : Various studies have assessed the antiproliferative effects of this compound against different cancer cell lines. For instance, a study demonstrated significant activity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell growth.

Compound Cell Line IC50 (nM)
This compoundMCF-7 (Breast)33
CA-4MCF-7 (Breast)3.9

These results suggest that this compound exhibits potent antiproliferative properties comparable to established chemotherapeutic agents.

Case Studies

A notable case study explored the efficacy of this compound in combination with other chemotherapeutic agents. The study found that when used in conjunction with Mcl-1 inhibitors, there was a synergistic effect leading to enhanced apoptosis in cancer cells. This highlights the potential for this compound to be integrated into multi-drug regimens for improved therapeutic outcomes.

Cytotoxicity and Selectivity

Further investigations into the cytotoxic profile of this compound revealed that it selectively targets cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for reducing side effects commonly associated with cancer treatments.

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